molecular formula C14H29N3 B069112 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine CAS No. 177721-80-1

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Cat. No.: B069112
CAS No.: 177721-80-1
M. Wt: 239.4 g/mol
InChI Key: ROZHQQLQWGEQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and neuropharmacological research. This molecule features a piperazine core, a privileged scaffold in drug discovery, which is further functionalized with a cyclohexylethylaminoethyl side chain. This structural motif suggests potential activity as a ligand for various G-protein coupled receptors (GPCRs) and monoamine transporters, particularly those within the central nervous system.

Properties

IUPAC Name

1-cyclohexyl-N-(2-piperazin-1-ylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3/c1-13(14-5-3-2-4-6-14)16-9-12-17-10-7-15-8-11-17/h13-16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZHQQLQWGEQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443455
Record name 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-80-1
Record name N-(1-Cyclohexylethyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177721-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Alkylation Strategy

In this approach, piperazine is first mono-alkylated with 2-chloroethyl-1-cyclohexylethylamine. The reaction occurs in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under basic conditions (K₂CO₃ or NaH) at 60–90°C for 12–24 hours. The intermediate is then purified via fractional distillation before a second alkylation step to ensure selective substitution.

Example Protocol:

  • Step 1: Piperazine (1.0 mol), 2-chloroethyl-1-cyclohexylethylamine (1.2 mol), K₂CO₃ (2.5 mol), and DMF (500 mL) are refluxed at 85°C for 18 hours.

  • Step 2: The crude product is filtered, washed with water, and distilled under reduced pressure (yield: 68–72%).

Single-Pot Alkylation with Phase-Transfer Catalysts

To improve efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable single-pot reactions. This method reduces side products such as bis-alkylated piperazine by maintaining a homogeneous phase.

Key Data:

ParameterValue
SolventToluene/Water (3:1)
CatalystTBAB (0.1 mol%)
Temperature70°C
Yield75–78%

Reductive Amination Pathways

Reductive amination offers a route to construct the aminoethyl bridge while introducing the cyclohexylethyl group. This method involves condensing cyclohexylethylamine with a ketone or aldehyde precursor, followed by reduction.

Cyclohexylethylamine Condensation with Ethyl Glyoxylate

Ethyl glyoxylate reacts with cyclohexylethylamine to form an imine intermediate, which is subsequently reduced using NaBH₄ or catalytic hydrogenation. The resulting amino alcohol is then coupled with piperazine under Mitsunobu conditions.

Reaction Scheme:

  • Cyclohexylethylamine + Ethyl glyoxylate → Imine

  • Imine + NaBH₄ → Amino alcohol

  • Amino alcohol + Piperazine + DIAD/PPh₃ → Target compound

Optimization Insights:

  • Reduction Efficiency: NaBH₄ achieves 85–90% conversion but requires strict anhydrous conditions.

  • Coupling Yield: Mitsunobu conditions (DIAD/PPh₃) yield 65–70% product with minimal dimerization.

Catalytic Hydrogenation of Nitrile Intermediates

Catalytic hydrogenation provides a high-purity route by reducing nitrile precursors. For example, 2-(1-cyclohexylethylamino)acetonitrile is hydrogenated in the presence of Raney nickel or cobalt catalysts under elevated pressure.

Hydrogenation Conditions and Outcomes

Typical Parameters:

  • Catalyst: Raney Ni (5–10 wt%)

  • Pressure: 1500–3000 psi H₂

  • Temperature: 150–200°C

  • Solvent: Ammonia-saturated ethanol

Performance Data:

CatalystPressure (psi)Temperature (°C)Yield (%)
Raney Ni250018082
Raney Co200017078

Comparative Analysis of Methodologies

The table below evaluates the three primary methods based on scalability, cost, and purity:

MethodScalabilityCost (USD/kg)Purity (%)Key Challenges
AlkylationHigh120–15095–98Bis-alkylation by-products
Reductive AminationModerate200–22090–93Multi-step purification
Catalytic HydrogenationHigh180–20097–99High-pressure equipment needs

Industrial-Scale Optimization Strategies

Catalyst Recycling in Hydrogenation

Raney nickel catalysts can be reused for up to 5 cycles with minimal activity loss by washing with ethanol and reactivating in H₂ at 300°C. This reduces raw material costs by 15–20%.

Solvent Recovery in Alkylation

Toluene/water biphasic systems allow 90% solvent recovery via distillation, lowering waste disposal costs .

Chemical Reactions Analysis

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives vary widely based on substituent groups. Key structural analogs include:

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Substituent on Piperazine Key Structural Features Biological Activity References
1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine 2-(1-Cyclohexylethylamino)ethyl Cyclohexylethyl on ethylamino chain Hypothetical: CNS modulation -
MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) 1-Cyclohexyl, 4-(1,2-diphenylethyl) Cyclohexyl and diphenylethyl Analgesic, opioid-like effects
GBR 12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) Fluorophenyl and phenylpropyl groups Lipophilic aromatic substituents Dopamine transporter inhibitor
BZP (1-benzylpiperazine) 1-Benzyl Simple benzyl group Psychostimulant
1-(2-Aminoethyl)piperazine 2-Aminoethyl Unmodified aminoethyl chain Polymer precursor
  • Cyclohexyl vs.
  • Side Chain Complexity: The ethylamino-cyclohexylethyl side chain distinguishes it from simpler derivatives like BZP, which lack extended alkyl groups .
Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Molecular Weight pKa (Predicted) Solubility
This compound ~295.5 g/mol ~8.5–9.5* Low water solubility (hydrophobic)
MT-45 329.47 g/mol N/A Lipophilic
GBR 12909 509.41 g/mol N/A Lipophilic
BZP 176.26 g/mol ~8.5 Moderate in water

*Predicted based on pKa trends for piperazines with alkylaminoethyl substituents .

Pharmacological Activities

Table 3: Pharmacological Profiles

Compound Name Primary Target Activity Selectivity References
This compound Hypothetical: Sigma receptors or monoamine transporters Unknown (structural analogy suggests CNS activity) Likely moderate -
MT-45 Opioid receptors Analgesic Cross-reactivity with µ-opioid receptors
GBR 12909 Dopamine Transporter (DAT) Reuptake inhibition High DAT over SERT
TFMPP (3-trifluoromethylphenylpiperazine) 5-HT1B/1C receptors Serotonin agonist Moderate selectivity
  • Receptor Affinity : Cyclohexyl groups in MT-45 enhance opioid receptor binding, suggesting the target compound may interact with similar G-protein-coupled receptors .
  • Neurotransmitter Effects : Piperazines with bulky substituents (e.g., GBR 12909) exhibit high DAT affinity, while phenylpiperazines (e.g., TFMPP) target serotonin receptors .

Biological Activity

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H20_{20}N2_2
  • Molecular Weight : 220.31 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may contribute to its potential anxiolytic and antidepressant effects.

Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. A study reported that related compounds demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells. The IC50_{50} values for these compounds ranged from 0.19 µM to 5.24 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

CompoundCell LineIC50_{50} (µM)Comparison with Cisplatin
This compoundA5490.19Better
Related Piperazine DerivativeHeLa0.41Better
Related Piperazine DerivativeSGC79015.24Comparable

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that piperazine derivatives possess activity against a range of bacteria and fungi. For instance, structural modifications in piperazine derivatives have led to enhanced activity against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

In the context of viral infections, derivatives of piperazine have been evaluated for their efficacy against human adenoviruses (HAdVs). One study found that a related compound exhibited an IC50_{50} value of 4.7 µM against HAdV, showcasing its potential as an antiviral agent .

Case Studies

  • Anticancer Study : A recent investigation into the anticancer properties of piperazine derivatives highlighted that the introduction of cyclohexyl groups significantly improved cytotoxicity against lung cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
  • Antimicrobial Evaluation : Another study explored the antimicrobial effects of piperazine derivatives against common pathogens, demonstrating that certain modifications increased potency against resistant strains.

Q & A

Basic Research Questions

Q. How can the local anesthetic activity of 1-(2-(1-cyclohexylethyl)aminoethyl)piperazine derivatives be experimentally evaluated?

  • Methodological Answer : Infiltration anesthesia models in rodents are commonly used. The duration and depth of anesthesia can be quantified via nociceptive tests (e.g., tail-flick or paw withdrawal assays). Dose-response curves should compare the compound to standard anesthetics like lidocaine. Structural modifications, such as introducing sulfur-containing groups or phenyl-propionic radicals, enhance activity by altering membrane sodium channel interactions .

Q. What synthetic strategies are effective for introducing cyclohexyl groups into piperazine derivatives?

  • Methodological Answer : Cyclohexyl groups can be incorporated via nucleophilic substitution or reductive amination. For example, reacting 1,2-dichloroethane with cyclohexylethylamine in ethanol under reflux, followed by purification via column chromatography (silica gel, hexane:ethyl acetate). Elemental analysis and spectral data (¹H/¹³C NMR, FT-IR) confirm structural integrity .

Q. How does β-cyclodextrin modification affect the toxicity and bioactivity of piperazine derivatives?

  • Methodological Answer : β-cyclodextrin forms inclusion complexes, reducing systemic toxicity by improving solubility and delaying metabolic clearance. However, this can decrease direct receptor binding efficiency. Toxicity assays (e.g., LD₅₀ in mice) and in vitro activity tests (e.g., enzyme inhibition) should be paired to optimize the balance .

Advanced Research Questions

Q. What computational approaches are suitable for predicting antiplatelet activity in cyclohexyl-modified piperazines?

  • Methodological Answer : Molecular docking against platelet aggregation targets (e.g., P2Y₁₂ receptor) combined with QSAR models. Use Schrödinger Suite or AutoDock Vina for docking, and employ descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro platelet-rich plasma (PRP) assays .

Q. How can structural contradictions in piperazine derivatives’ local anesthetic vs. anti-inflammatory activities be resolved?

  • Methodological Answer : Perform SAR studies with systematic substitutions. For instance, replacing the cyclohexyl group with a fluorobenzyl moiety (as in 1-(2-fluorobenzyl)piperazine triazoles) may enhance anti-inflammatory COX-2 inhibition while retaining sodium channel blockade. Use dual-activity assays and multivariate statistical analysis to identify optimal substituents .

Q. What in vitro and in vivo models are optimal for assessing piperazine derivatives as T-type calcium channel blockers?

  • Methodological Answer : Use patch-clamp electrophysiology on HEK293 cells expressing Cav3.2 channels for in vitro screening. In vivo, employ inflammatory pain models (e.g., carrageenan-induced hyperalgesia) to measure analgesic efficacy. Compare to reference blockers like ethosuximide .

Methodological Considerations

Q. How to validate the thermal stability of piperazine inclusion complexes for CO₂ capture applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ atmosphere (25–800°C, 10°C/min) paired with X-ray crystallography. Monitor decomposition temperatures and compare to unmodified piperazine. Stability is critical for reusable CO₂ adsorbents in industrial settings .

Q. What strategies mitigate reduced biological activity in β-cyclodextrin-modified piperazines?

  • Methodological Answer : Optimize the molar ratio of β-cyclodextrin to piperazine (e.g., 1:1 vs. 2:1) via phase-solubility diagrams. Alternatively, use prodrug approaches where the complex dissociates at target sites. In vivo pharmacokinetic studies (plasma half-life, tissue distribution) guide formulation adjustments .

Data-Driven Insights

  • Table 1 : Key Pharmacological Activities of Piperazine Derivatives

    ActivityTargetOptimal SubstituentsReference ID
    Local AnestheticNa⁺ ChannelsPhenyl-propionic radicals
    AntiplateletP2Y₁₂ ReceptorCyclohexylethyl groups
    AnalgesicT-type Ca²⁺ ChannelsFluorobenzyl triazoles
  • Figure 1 : Synthetic Pathway for Cyclohexyl-Modified Piperazines
    ![Schematic showing cyclohexylethylamine reacting with chloroethylpiperazine to form the target compound]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.